molecular formula C17H33N3O2 B1258528 9-Decyl-1,4,7-triazecane-8,10-dione CAS No. 147150-88-7

9-Decyl-1,4,7-triazecane-8,10-dione

Cat. No. B1258528
Key on ui cas rn: 147150-88-7
M. Wt: 311.5 g/mol
InChI Key: XFPIXVAMNYQWTI-UHFFFAOYSA-N
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Patent
US05240573

Procedure details

A one litter round bottomed flask was charged with 0.076 mol (22.80 g) of ethyl α-decylmalonate (from above), 0.076 mol (7.74 g) diethylene triamine and 500 ml absolute ethanol. The mixture was refluxed for 42 days. During this period two ml aliquotes of solution were removed by hyperdermic syringe on days 7,15,22, and 37 for NMR analysis to determine the completeness of the reaction. After termination of the reflux, the ethanol was removed under reduced pressure and the product recrystallized from cold acetonitrile to yield 14.71 grams of a white heavy precipitate representing approximately a 62.1% conversion and having NMR characterizations in CDCL3, with signals reported in ppm downfield relative to TMS:
Name
ethyl α-decylmalonate
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
7.74 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:11]([C:17]([O-:19])=O)[C:12]([O:14]CC)=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[NH2:20][CH2:21][CH2:22][NH:23][CH2:24][CH2:25][NH2:26]>C(O)C>[CH2:1]([CH:11]1[C:12](=[O:14])[NH:26][CH2:25][CH2:24][NH:23][CH2:22][CH2:21][NH:20][C:17]1=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
ethyl α-decylmalonate
Quantity
22.8 g
Type
reactant
Smiles
C(CCCCCCCCC)C(C(=O)OCC)C(=O)[O-]
Name
Quantity
7.74 g
Type
reactant
Smiles
NCCNCCN
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 42 days
Duration
42 d
WAIT
Type
WAIT
Details
During this period two ml aliquotes of solution
CUSTOM
Type
CUSTOM
Details
were removed by hyperdermic syringe on days 7,15,22, and 37 for NMR analysis
CUSTOM
Type
CUSTOM
Details
the completeness of the reaction
CUSTOM
Type
CUSTOM
Details
After termination of the reflux, the ethanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product recrystallized from cold acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)C1C(NCCNCCNC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.71 g
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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